2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a unique chemical compound with the molecular formula C12H20N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N (CC1)CC21NC (OCC2)=O
. This representation provides a way to describe the structure of the molecule in a linear format. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its average mass is 256.298 Da and its monoisotopic mass is 256.142303 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Cholinergic Activity and Potential for Antidementia Drugs
A study focused on the synthesis of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists, revealing that certain compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting a potential template for designing new muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Disease
Research identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors, with one compound significantly lowering serum creatinine in a rat model of glomerulonephritis, highlighting a new avenue for treating chronic kidney diseases (Kato et al., 2014).
Antihypertensive Properties
A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity in spontaneously hypertensive rats, with one compound showing predominantly peripheral alpha 1-adrenoceptor blockade, suggesting potential for antihypertensive therapies (Clark et al., 1983).
M1 Muscarinic Agonist Activity
Another study synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, finding one compound with high affinities for both M1 and M2 receptors and demonstrating antiamnesic activity, offering insights into the design of M1 muscarinic agonists (Tsukamoto et al., 1995).
Pharmacokinetic Modeling for Toxicology
Research on decane, a constituent of jet propellant, developed a physiologically based pharmacokinetic model to understand its disposition in the body, which can inform safety assessments of related chemical structures (Perleberg et al., 2004).
Properties
IUPAC Name |
tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(8-14)5-7-17-9(15)13-12/h4-8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHYQWDUPJIEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCOC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131094 |
Source
|
Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-08-4 |
Source
|
Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.